(E)-N-Ethyl-1-(thiophen-2-yl)methanimine
Description
(E)-N-Ethyl-1-(thiophen-2-yl)methanimine is a Schiff base characterized by an imine group (–CH=N–) linking an ethylamine moiety to a thiophene ring. The thiophene moiety provides electron-rich aromaticity, while the ethyl group introduces steric and electronic modifications. This compound is synthesized via condensation reactions between thiophene-2-carbaldehyde and ethylamine under acidic or catalytic conditions . Its structural simplicity and tunable properties make it a precursor for pharmaceuticals, agrochemicals, and materials science applications.
Properties
CAS No. |
54433-72-6 |
|---|---|
Molecular Formula |
C7H9NS |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
N-ethyl-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C7H9NS/c1-2-8-6-7-4-3-5-9-7/h3-6H,2H2,1H3 |
InChI Key |
CGVUBENGSOVNGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN=CC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-(2-thienylmethylene)- typically involves the reaction of ethanamine with 2-thiophenecarboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of a Schiff base, where the aldehyde group of 2-thiophenecarboxaldehyde reacts with the amine group of ethanamine to form the imine linkage.
Industrial Production Methods
Industrial production of Ethanamine, N-(2-thienylmethylene)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N-(2-thienylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl group.
Reduction: Ethanamine derivatives with reduced imine groups.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
Ethanamine, N-(2-thienylmethylene)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N-(2-thienylmethylene)- involves its interaction with molecular targets through the imine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thienyl group may also participate in π-π interactions with aromatic residues in biological targets.
Comparison with Similar Compounds
Structural Features
Key structural variations among analogs include:
- Substituents on the imine nitrogen: N-Methyl derivative: (E)-N-Methyl-1-(thiophen-2-yl)methanimine () replaces the ethyl group with a methyl, reducing steric bulk but maintaining similar electronic effects. Aryl-substituted derivatives: Compounds like (E)-N-(5-Chloro-2-methylphenyl)-1-(thiophen-2-yl)methanimine () incorporate aromatic rings, enabling π-π stacking and enhanced binding in biological targets.
- Modifications on the thiophene ring :
- Nitro-substituted thiophene : N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine () adds electron-withdrawing nitro groups, altering electronic properties and reactivity.
- Brominated thiophene : Derivatives such as (E)-1-(3-bromothiophen-2-yl)-N-(4'-methoxybiphenyl-4-yl)methanimine () introduce halogen atoms for cross-coupling reactions or enhanced photophysical properties.
Physicochemical Properties
- Electronic Properties: HOMO-LUMO Gaps: Brominated derivatives (e.g., 3d–3i in ) exhibit reduced HOMO-LUMO gaps (~3.5–4.0 eV) compared to non-halogenated analogs, enhancing charge-transfer capabilities . Mulliken Charges: Nitro-substituted thiophene derivatives () show increased electron deficiency at the thiophene ring, favoring electrophilic reactions .
Thermal and Solubility Properties :
Key Research Findings and Trends
- Crystallographic Insights : Halogen-substituted imines () form isomorphic crystals with robust C–H⋯X (X = Cl, Br) hydrogen bonds, enabling predictable solid-state packing .
- Computational Studies : DFT calculations () correlate substituent effects with electronic properties, guiding rational design of functional materials .
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